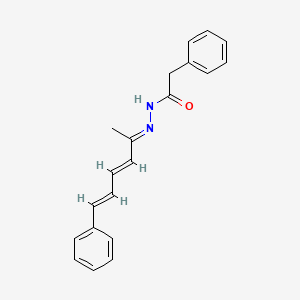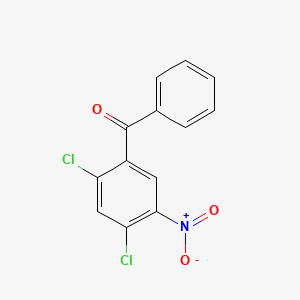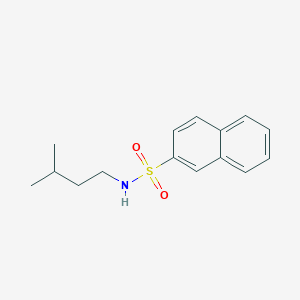
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide, also known as MPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPH is a hydrazone derivative that has been synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to reduce oxidative stress and protect against oxidative damage. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to protect against neurotoxicity induced by various agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide has several advantages for use in lab experiments. It is easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is stable and can be stored for long periods without degradation. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in some experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. This compound's potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease needs to be further investigated. Its potential use as an anti-inflammatory and antioxidant agent also needs to be explored. The development of new formulations and delivery methods for this compound may also enhance its potential applications.
Métodos De Síntesis
The synthesis of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide involves the reaction of 1-methyl-5-phenyl-1,4-pentadien-3-one with phenylhydrazine in the presence of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then dehydrated to yield this compound. The synthesis method is simple, efficient, and yields a high purity product.
Aplicaciones Científicas De Investigación
N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-phenyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-17(10-8-9-13-18-11-4-2-5-12-18)21-22-20(23)16-19-14-6-3-7-15-19/h2-15H,16H2,1H3,(H,22,23)/b10-8+,13-9+,21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVFBPQXSDPRBD-GKGBHMSCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)
![2-bromo-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5860079.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5860080.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)
![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)

![1-ethyl-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860129.png)
![tert-butyl 4-{5-[(3-methylbutyl)thio]-1,3,4-oxadiazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5860130.png)
![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)